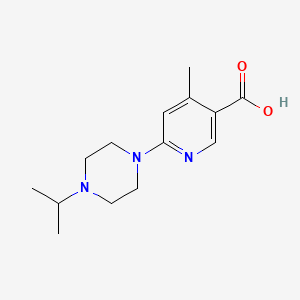

6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid

CAS No.:

Cat. No.: VC15866382

Molecular Formula: C14H21N3O2

Molecular Weight: 263.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21N3O2 |

|---|---|

| Molecular Weight | 263.34 g/mol |

| IUPAC Name | 4-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C14H21N3O2/c1-10(2)16-4-6-17(7-5-16)13-8-11(3)12(9-15-13)14(18)19/h8-10H,4-7H2,1-3H3,(H,18,19) |

| Standard InChI Key | SEAZQEFNHFRPLG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC=C1C(=O)O)N2CCN(CC2)C(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 4-position with a methyl group () and at the 6-position with a 4-isopropylpiperazine moiety. The piperazine ring introduces conformational flexibility, while the isopropyl group enhances lipophilicity, potentially influencing membrane permeability . The carboxylic acid group at the 3-position contributes to hydrogen-bonding interactions, a critical factor in biological activity.

Table 1: Key Structural and Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 263.34 g/mol | |

| XLogP3-AA (Lipophilicity) | -0.4 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 5 | |

| Rotatable Bonds | 3 | |

| Melting Point (estimated) | 150–160 °C |

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of 6-(4-isopropylpiperazin-1-yl)-4-methylnicotinic acid likely involves multi-step reactions, drawing from methods used for analogous piperazine-substituted nicotinic acids :

-

Nicotinic Acid Functionalization: The 4-methyl group is introduced via directed ortho-metalation or Friedel-Crafts alkylation.

-

Piperazine Coupling: A Buchwald-Hartwig amination or nucleophilic aromatic substitution attaches the 4-isopropylpiperazine group to the pyridine ring.

-

Carboxylic Acid Formation: Hydrolysis of a methyl ester precursor (e.g., methyl 6-(4-isopropylpiperazin-1-yl)-4-methylnicotinate) yields the final carboxylic acid.

Structural Analogues

Comparative studies of derivatives highlight the impact of substituents on biological activity:

Table 2: Biological Activities of Selected Analogues

The 4-methyl and isopropyl groups in the target compound may optimize steric and electronic interactions with biological targets compared to ethyl or formyl substituents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume